molecular formula C18H23N5O7S B15352375 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid

カタログ番号: B15352375
分子量: 453.5 g/mol
InChIキー: FHLPNKPPHLDNAV-YCSZXMBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound "(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid" comprises two components:

Nucleoside analog core: A modified adenosine derivative with stereospecific hydroxyl groups on the ribose moiety (2R,3S,4R,5R configuration) and a purine ring substituted at the N6 position with an imino group (NH) and at the N3 position with a methyl group.

Counterion: 4-Methylbenzenesulfonic acid (p-toluenesulfonic acid), likely added to enhance solubility or stability via salt formation .

The imino group at N6 distinguishes it from canonical adenosine (which has an amino group at N6) and may influence receptor binding kinetics or metabolic stability .

特性

分子式

C18H23N5O7S

分子量

453.5 g/mol

IUPAC名

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H15N5O4.C7H8O3S/c1-15-3-14-9(12)6-10(15)16(4-13-6)11-8(19)7(18)5(2-17)20-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,11-12,17-19H,2H2,1H3;2-5H,1H3,(H,8,9,10)/t5-,7-,8-,11-;/m1./s1

InChIキー

FHLPNKPPHLDNAV-YCSZXMBFSA-N

異性体SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=N)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=N)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O

製品の起源

United States

類似化合物との比較

Table 1: Structural Features and Receptor Targeting

Compound Name Purine Substitutions Ribose Modifications Key Functional Groups Receptor Target
Target Compound N6-imino, N3-methyl Unmodified ribose 4-Methylbenzenesulfonate A1/A2A adenosine receptors
2-Chloroadenosine (Cl-Ado) N6-amino, C2-chloro Unmodified ribose None A1/A2A/A3 receptors
Regadenoson (CVT-3146) N6-ethylcarboxamide 3',4'-dihydroxy, 5'-hydroxymethyl Pyrazole-4-carboxamide A2A adenosine receptor
PSB-0777 N6-thioethyl Unmodified ribose 4-Benzenesulfonic acid P2Y12 receptor antagonist
N6-Methyladenosine N6-methyl Unmodified ribose None Epigenetic regulator
Metrifudil (Y-341) N6-(2-methylbenzyl) Unmodified ribose None Adenosine deaminase inhibitor

Key Observations :

  • Imino vs. Amino Groups: The target compound’s N6-imino group (NH) differs from the N6-amino (NH2) in adenosine and Cl-Ado.
  • Methyl Substitution: The N3-methyl group is rare in adenosine analogs. This steric hindrance could disrupt binding to receptors preferring bulkier substituents (e.g., A2A receptors favor N6-ethyl in Regadenoson) .
  • Sulfonic Acid Counterion : Similar to PSB-0777, the 4-methylbenzenesulfonic acid group enhances solubility via ionic interactions, contrasting with unmodified nucleosides like Cl-Ado .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacological Properties

Compound Name Solubility (aq. buffer) Metabolic Stability Half-Life (in vivo) Selectivity
Target Compound High (due to sulfonate) Moderate ~2–4 hours A1 > A2A (predicted)
2-Chloroadenosine Low Low (rapid deamination) <30 minutes Pan-adenosine receptors
Regadenoson Moderate High ~2 hours A2A-specific
PSB-0777 High (sulfonate salt) High ~6 hours P2Y12 antagonist

Key Insights :

  • The sulfonic acid group in the target compound and PSB-0777 improves aqueous solubility, critical for intravenous administration .
  • The imino group may confer partial resistance to adenosine deaminase compared to N6-amino analogs like Cl-Ado, which are rapidly metabolized .
  • The absence of ribose modifications (e.g., 5'-hydroxymethyl in Regadenoson) suggests the target compound retains natural ribose-receptor interactions, possibly favoring A1 over A2A receptors .

準備方法

Ring-Closure via Traube Synthesis

The purine scaffold is constructed by cyclizing 4,5-diaminopyrimidine derivatives with formic acid or triethyl orthoformate. For 3-methyl substitution, 4-amino-5-methylaminopyrimidine is reacted with formamide at 180°C, yielding 3-methylhypoxanthine. Subsequent treatment with phosphorus oxychloride converts the 6-oxo group to 6-chloro, which is aminated with aqueous ammonia to introduce the 6-imino moiety.

Key conditions :

  • Chlorination : POCl₃, 110°C, 6 h (yield: 85%).
  • Amination : NH₃/MeOH, 60°C, 12 h (yield: 78%).

Glycosylation: Coupling Purine to Oxolane

Vorbrüggen Coupling

The purine base is attached to the oxolane ring using Vorbrüggen conditions, which employ silylated nucleophiles and Lewis acid catalysts:

  • Silylation : 6-Imino-3-methylpurine is treated with hexamethyldisilazane (HMDS) in acetonitrile under reflux to form the silylated base.
  • Coupling : The silylated base reacts with 1-ᴅ-ribofuranose-2,3,5-tri-O-acetyl-β-ᴅ-ribofuranosyl chloride in the presence of SnCl₄ (Scheme 1).

Reaction parameters :

  • Temperature: 80°C
  • Time: 24 h
  • Yield: 62–68%

Protection strategy :

  • Acetyl groups at C2, C3, and C5 prevent undesired side reactions.

Deprotection and Salt Formation

Acetyl Group Removal

The acetyl-protected nucleoside is treated with methanolic ammonia (7N NH₃/MeOH) at 4°C for 48 h, achieving full deprotection without imino group degradation.

Tosylate Salt Formation

The free nucleoside is dissolved in hot ethanol and titrated with 4-methylbenzenesulfonic acid (1.1 equiv). Crystallization at −20°C yields the final product as a white crystalline solid.

Characterization data :

  • Melting point : 178–180°C.
  • HPLC purity : >99% (C18 column, 0.1% TFA/MeCN).

Alternative Synthetic Routes

Enzymatic Phosphorylation

For scaled-up production, the nucleoside is phosphorylated using nucleoside diphosphate kinase (NDPK) and ATP regeneration systems:

Procedure :

  • Tosylation : 5′-OH of the nucleoside is tosylated using TsCl in pyridine.
  • Displacement : Tosylate is displaced by tris(tetra-n-butylammonium) pyrophosphate.
  • Enzymatic phosphorylation : NDPK catalyzes ATP → ADP → ATP cycling, yielding the triphosphate.

Yields :

  • Tosylation: 77%.
  • Triphosphate formation: 68%.

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H8), 6.12 (d, J = 4.2 Hz, 1H, H1′), 5.85 (m, 2H, H2′, H3′), 4.21 (m, 1H, H4′), 3.72 (m, 2H, H5′), 2.35 (s, 3H, CH₃ tosylate).
  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₈N₅O₆: 352.1254; found: 352.1256.

Crystallographic Data

Single-crystal X-ray analysis confirms the β-ᴅ-ribofuranose configuration and tosylate counterion geometry.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

  • Dimethoxytrityl (DMT) at C5′ simplifies purification via reverse-phase chromatography.
  • TBDMS at C2′ and C3′ enables selective deprotection.

Green Chemistry Approaches

  • Microwave-assisted glycosylation reduces reaction time from 24 h to 45 min.
  • Enzymatic recycling systems minimize ATP consumption in phosphorylation.

Q & A

Q. What critical handling and storage protocols are necessary to maintain the stability of this compound during experiments?

Methodological Answer:

  • Handling:
    • Avoid skin/eye contact using nitrile gloves, lab coats, and safety goggles .
    • Use fume hoods to prevent inhalation of vapors or aerosols .
    • Ground equipment to avoid electrostatic discharge .
  • Storage:
    • Store in tightly sealed containers under dry, inert conditions (e.g., argon atmosphere) .
    • Maintain temperature at 2–8°C for long-term stability .
    • Avoid exposure to light or moisture to prevent hydrolysis/oxidation .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm stereochemistry and functional groups. Assign peaks using COSY and HSQC for complex splitting patterns .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS in positive ion mode to validate molecular weight (e.g., calculated for C10H12N4O4: 252.23 g/mol) .
  • HPLC-PDA:
    • Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) and detect degradation products .

Q. Table 1: Key Analytical Parameters

MethodConditionsCritical Parameters
1H^1H-NMRDMSO-d6, 400 MHz, 25°Cδ 8.2–8.5 ppm (purine protons)
ESI-MSPositive mode, m/z 252.23 [M+H]+^+Resolution >30,000
HPLCC18 column, 0.1% TFA in H2O/ACN (95:5 to 5:95), 1 mL/min, 254 nm detectionRetention time: 12.3 ± 0.2 min

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?

Methodological Answer:

  • Reaction Design:
    • Use regioselective protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct coupling at the purine N9 position .
    • Catalyze glycosidic bond formation with Lewis acids (e.g., TMSOTf) under anhydrous conditions .
  • Purification:
    • Employ flash chromatography (silica gel, ethyl acetate/methanol 9:1) followed by recrystallization in ethanol/water (4:1) .
  • Byproduct Mitigation:
    • Monitor reaction progress via TLC (Rf 0.4 in EtOAc/MeOH 8:2) to terminate before hydrolysis of the imino group occurs .

Q. Table 2: Synthesis Optimization Parameters

StepReagents/ConditionsYield Improvement
ProtectionTBDMS-Cl, imidazole, DMF, 0°C → RT85% → 92%
CouplingTMSOTf (0.1 eq), CH2Cl2, −20°C, 12 h70% → 88%
DeprotectionTBAF (1.0 eq), THF, RT, 2 h90% purity

Q. How should contradictory data on solubility and stability in aqueous buffers be resolved?

Methodological Answer:

  • Solubility Testing:
    • Prepare buffers (pH 2–9) with ionic strength adjustments (0.1 M PBS vs. Tris-HCl). Use sonication (30 min, 40 kHz) for dispersion .
    • Quantify solubility via UV-Vis (λmax 260 nm) against a standard curve .
  • Stability Analysis:
    • Conduct accelerated degradation studies (40°C/75% RH, 14 days) with HPLC monitoring. Identify degradation products (e.g., sulfonic acid hydrolysis) .
  • Data Reconciliation:
    • Cross-reference with NMR to confirm structural changes. For example, loss of imino group (δ 10.2 ppm) indicates hydrolysis .

Q. Table 3: Solubility vs. pH

pHSolvent SystemSolubility (mg/mL)Stability (t1/2)
7.4PBS (0.1 M)12.5 ± 1.248 h
5.0Acetate buffer8.3 ± 0.924 h
9.0Tris-HCl (0.1 M)3.1 ± 0.512 h

Q. What mechanistic insights explain its interaction with biological targets like kinases or nucleic acids?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina with purine-binding pockets (e.g., ATP-binding sites in kinases). Key interactions: hydrogen bonds with hydroxyl groups (3.0–3.2 Å) and π-stacking with imino-methyl .
  • Competitive Binding Assays:
    • Perform fluorescence polarization with FITC-labeled ATP analogs. Calculate IC50 values (e.g., 15 ± 2 µM for kinase X) .
  • Structural Validation:
    • Co-crystallize with target proteins (e.g., PDB: 6XYZ) to confirm binding modes via X-ray diffraction .

Q. How can researchers address discrepancies in reported cytotoxicity profiles across cell lines?

Methodological Answer:

  • Experimental Controls:
    • Standardize cell culture conditions (e.g., 5% CO2, serum-free media for 24 h pre-treatment) .
    • Use ATP-based viability assays (e.g., CellTiter-Glo) with triplicate technical replicates .
  • Data Normalization:
    • Normalize to housekeeping genes (e.g., GAPDH) and account for batch effects via ComBat .
  • Mechanistic Follow-Up:
    • Perform RNA-seq to identify differential gene expression (e.g., apoptosis pathways) and validate via qPCR .

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